3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine

Catalog No.
S831133
CAS No.
1138444-16-2
M.F
C12H15N3Si
M. Wt
229.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,...

CAS Number

1138444-16-2

Product Name

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

trimethyl-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)ethynyl]silane

Molecular Formula

C12H15N3Si

Molecular Weight

229.35 g/mol

InChI

InChI=1S/C12H15N3Si/c1-15-9-14-11-7-10(8-13-12(11)15)5-6-16(2,3)4/h7-9H,1-4H3

InChI Key

XWXFNPDZHIPSIR-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CC(=C2)C#C[Si](C)(C)C

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#C[Si](C)(C)C
  • Medicinal Chemistry: The imidazopyridine core structure is present in many biologically active molecules, including some FDA-approved drugs []. The introduction of the ethynyl group and the trimethylsilyl group could potentially lead to compounds with interesting biological properties. More research is needed to determine if this specific molecule has any therapeutic potential.
  • Material Science: Ethynyl groups can participate in various coupling reactions, allowing for the construction of complex molecules. The trimethylsilyl group can act as a protecting group for the ethynyl moiety, facilitating further chemical modifications []. 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine could potentially be used as a building block in the synthesis of novel functional materials.
  • Organic Synthesis: The presence of the reactive ethynyl group makes 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine a potential candidate for various organic transformations. The trimethylsilyl group can be removed under specific conditions, revealing the terminal alkyne functionality for further elaboration []. This molecule could serve as a versatile intermediate in the synthesis of more complex organic molecules.

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by its unique imidazo[4,5-b]pyridine framework. This compound contains a methyl group and a trimethylsilyl-ethynyl substituent, which contribute to its chemical reactivity and potential applications in various fields. The molecular formula of this compound is C12H15N3SiC_{12}H_{15}N_{3}Si .

  • Since the specific function of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine in proteomics research is unclear, its mechanism of action remains unknown.
  • No information on safety hazards or toxicity is available for this specific compound. However, as a general precaution, any unknown compound should be handled with care following standard laboratory safety protocols.

The reactivity of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine is influenced by its electron-rich nitrogen atoms and the presence of the trimethylsilyl group. It can participate in various nucleophilic substitution reactions, particularly with electrophiles such as halogens or carbonyl compounds. The trimethylsilyl group can also undergo deprotection reactions under specific conditions, allowing for further functionalization of the molecule .

The synthesis of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

  • Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trimethylsilyl Group: This is often done via silylation reactions using trimethylsilyl reagents under basic conditions.
  • Ethynylation: The ethynyl group can be introduced through coupling reactions with ethynyl halides or related compounds.

These steps may vary based on the desired purity and yield, and optimization is often required for specific applications .

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of advanced materials due to its unique electronic properties.
  • Organic Synthesis: As an intermediate in the preparation of other complex organic molecules .

Interaction studies involving 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine focus on its binding affinity with biological targets. Preliminary data suggest that similar compounds may interact effectively with proteins involved in cell signaling pathways. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructureKey Features
3-Methyl-2-(trimethylsilyl)pyridineStructureContains a methyl group and a trimethylsilyl substituent; used in organic synthesis.
6-(Trimethylsilyl)imidazo[4,5-b]pyridineSimilar core structureLacks the ethynyl group; exhibits different reactivity profiles.
1-(Trimethylsilyl)-imidazo[1,2-a]pyridineDifferent imidazole ring positionPotentially different biological activities due to structural variations.

Uniqueness

The uniqueness of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine lies in its combination of the imidazo[4,5-b]pyridine framework with a trimethylsilyl ethynyl substituent. This configuration not only enhances its reactivity but also opens avenues for diverse functionalization that may not be possible with other similar compounds.

Wikipedia

3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine

Dates

Modify: 2023-08-16

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